(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid
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Overview
Description
(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, the halogen can be replaced with a boronic acid group using a suitable boron reagent under controlled conditions .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale borylation reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors and in drug delivery systems .
Industry: In the industrial sector, boronic acids are used in the synthesis of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, facilitating the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can form reversible covalent bonds with diols, making them useful in enzyme inhibition and drug delivery .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Another pyridine-based boronic acid with similar reactivity.
2-(Pyridin-3-yl)acetic Acid: A related compound with a different functional group.
Uniqueness: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C12H13BN2O3 |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
[5-(1-pyridin-2-ylethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O3/c1-9(12-4-2-3-5-15-12)18-11-6-10(13(16)17)7-14-8-11/h2-9,16-17H,1H3 |
InChI Key |
DQVWNJNDXVCKDH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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